2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
CAS No.: 895830-35-0
Cat. No.: VC4500180
Molecular Formula: C16H25N7O3
Molecular Weight: 363.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895830-35-0 |
|---|---|
| Molecular Formula | C16H25N7O3 |
| Molecular Weight | 363.422 |
| IUPAC Name | 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C16H25N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h10H,4-9H2,1-3H3,(H2,17,24)(H,19,25,26) |
| Standard InChI Key | LVKWBYMHZJODCM-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C |
Introduction
The compound 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex organic molecule that incorporates a purine ring system linked to a piperazine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis and Preparation
While specific synthesis protocols for 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide are not detailed in the search results, compounds with similar structures often involve multi-step syntheses. These may include reactions such as alkylation, acylation, and condensation reactions to form the purine and piperazine rings.
Data Tables
Given the lack of specific data on 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide, we can provide a general table for compounds with related structures:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Example 1: methyl 2-(4-(7-(3,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate | C20H22Cl2N6O4 | 481.3 | 898428-14-3 |
| Example 2: 2-(3-Benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-1-yl)acetohydrazide | C18H22N6O3 | 370.41 | 730951-37-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume